molecular formula C6H5ClF2N4S B2875114 3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 832740-34-8

3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2875114
CAS No.: 832740-34-8
M. Wt: 238.64
InChI Key: PGDQFCLDQOIUPM-UHFFFAOYSA-N
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Description

The compound “3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves several synthetic approaches . For instance, the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles can lead to the formation of two regioisomers . Another study reported the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines via a reaction involving 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .

Future Directions

The future directions for the research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the development of new synthetic approaches, the exploration of their diverse pharmacological activities, and the design of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The use of green chemistry techniques, such as ultrasound chemistry and mechanochemistry, is also a promising direction .

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N4S/c1-3-2-14-5-11-10-4(6(7,8)9)13(5)12-3/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDQFCLDQOIUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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